4-(azetidine-3-sulfonyl)morpholine hydrochloride
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Overview
Description
4-(Azetidine-3-sulfonyl)morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with an azetidine-3-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidine-3-sulfonyl)morpholine hydrochloride typically involves the reaction of azetidine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature, leading to the formation of dihydrothiazoles . Another approach includes the use of [2+2] cycloaddition reactions for azetidine synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidine-3-sulfonyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
4-(Azetidine-3-sulfonyl)morpholine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(azetidine-3-sulfonyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and morpholine derivatives, such as:
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological activity.
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity.
Uniqueness
4-(Azetidine-3-sulfonyl)morpholine hydrochloride is unique due to its combination of a morpholine ring and an azetidine-3-sulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(azetidin-3-ylsulfonyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.ClH/c10-13(11,7-5-8-6-7)9-1-3-12-4-2-9;/h7-8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWJFMQPCRRWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225141-77-3 |
Source
|
Record name | 4-(azetidine-3-sulfonyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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